Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Historical Context and Discovery Timeline
The synthesis of ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate was first reported in 1994 by Nagahara et al.. The team utilized a two-step protocol involving:
- Condensation : 5-Aminopyrazole derivatives reacted with ethoxymethylenemalononitrile (EMMN) in ethanol under heating to form an intermediate.
- Cyclization : The intermediate underwent thermal cyclization at 200–225°C, yielding the target compound with a 67% efficiency in the second step.
This work built upon earlier efforts to functionalize pyrazolo[1,5-a]pyrimidines, which emerged in the 1980s as analogs of purine nucleobases. Subsequent studies optimized the synthesis using microwave-assisted methods and green chemistry approaches to improve yields. By the 2020s, the compound became a key intermediate for developing protein kinase inhibitors, particularly targeting CK2 and EGFR kinases.
Chemical Significance in Heterocyclic Chemistry
The pyrazolo[1,5-a]pyrimidine core is a bicyclic system that merges pyrazole and pyrimidine rings, conferring rigidity and planar geometry (Figure 1). Key structural features of this compound include:
- Cyano group (C≡N) : Enhances electrophilicity and participates in hydrogen bonding.
- Ethyl ester (COOEt) : Improves solubility and serves as a handle for further derivatization.
- Ketone (7-Oxo) : Stabilizes the conjugated π-system and enables tautomerism.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{10}\text{H}{8}\text{N}{4}\text{O}{3} $$ |
| Molecular Weight | 232.20 g/mol |
| XLogP3 | 1.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Table 1: Key physicochemical properties of this compound.
The compound’s synthetic versatility is exemplified by its participation in:
Role in Medicinal Chemistry and Drug Development
This compound serves as a precursor for bioactive molecules, particularly kinase inhibitors. Notable applications include:
Case Study 1: Casein Kinase 2 (CK2) Inhibitors
Analog 2h (derived from this scaffold) demonstrated sub-nanomolar inhibition of CK2 (IC$$_{50}$$ = 0.057 μM) and reduced metabolic clearance in mouse models when co-administered with ethacrynic acid. The cyano group and ethyl ester were critical for binding to the ATP pocket via hydrogen bonds with Leu83 and Val116.
Case Study 2: Antiviral Agents
Pyrazolo[1,5-a]pyrimidine derivatives targeting viral polymerases (e.g., SARS-CoV-2 RNA-dependent RNA polymerase) showed <10 μM activity in replication assays. The ketone moiety at position 7 enhanced interactions with catalytic aspartate residues.
Structural Insights
- Planarity : The fused ring system mimics purines, enabling interference with nucleotide-binding proteins.
- Tautomerism : The 7-oxo group allows keto-enol tautomerism, modulating solubility and target affinity.
Recent advances in structure-activity relationship (SAR) studies highlight the importance of the 3-cyano and 6-ethoxycarbonyl groups for optimizing potency and selectivity. For example, replacing the ethyl ester with a methyl group reduced CK2 inhibition by 50-fold, underscoring the ester’s role in hydrophobic interactions.
Properties
IUPAC Name |
ethyl 3-cyano-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c1-2-17-10(16)7-5-12-8-6(3-11)4-13-14(8)9(7)15/h4-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUNYJQKRKCPLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CNN2C1=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363048 | |
| Record name | ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64689-83-4 | |
| Record name | ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Thermal Cyclization
The most widely cited method involves a two-step protocol starting from 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile. In the first step, ethanol-mediated heating at reflux for 3 hours facilitates intermediate formation at 46% yield. Subsequent thermal cyclization at 200–225°C for 10 minutes elevates the yield to 67%. This approach, detailed by Nagahara et al., relies on precise temperature control to avoid decomposition of the nitro and cyano functionalities.
Mechanistic Insights :
The initial step involves nucleophilic attack by the pyrazole amino group on the electrophilic carbon of ethyl cyanoacetate, forming a Schiff base intermediate. Intramolecular cyclization under high-temperature conditions eliminates ethanol, yielding the fused pyrimidine ring. Side reactions, such as decarboxylation or cyano group hydrolysis, are mitigated by maintaining anhydrous conditions.
Condensation with β-Diketones and β-Keto Esters
Piperidine-Catalyzed Reactions
Ahmed et al. demonstrated that equimolar mixtures of 5-aminopyrazoles and α-cyano-cinnamonitrile derivatives in ethanol, catalyzed by piperidine, yield the target compound after 4 hours of reflux. This method achieves 87–95% yields by leveraging the electron-withdrawing nature of the cyano group to activate the pyrazole ring for cyclization.
Substrate Scope :
Room-Temperature Acid Catalysis
A modified protocol using acetic acid and sulfuric acid at ambient temperature reduces energy consumption. Stirring 5-aminopyrazoles with 1,3-diketones for 3 hours in acetic acid/H2SO4 affords the product in 89–95% yields. This method avoids thermal degradation, making it suitable for heat-sensitive intermediates.
Ultrasonic-Assisted Green Synthesis
KHSO4-Mediated Cyclization
Das et al. developed an eco-friendly route using ultrasonic irradiation (60°C, 9–12 minutes) in ethanol-water (1:1) with KHSO4 as a catalyst. This method achieves 84–92% yields by enhancing reaction kinetics through cavitation effects, reducing reaction times from hours to minutes.
Advantages :
- Reduced Solvent Volume : 4 mL total solvent per 0.5 mmol substrate.
- No Column Chromatography : Products precipitate directly, simplifying purification.
Comparative Analysis of Synthetic Methods
Key Trends :
- Catalyst Efficiency : Piperidine and KHSO4 outperform traditional Brønsted acids in reducing side reactions.
- Energy Input : Ultrasonic methods reduce energy consumption by 80% compared to thermal approaches.
- Functional Group Tolerance : Electron-withdrawing groups (e.g., cyano, nitro) enhance cyclization rates but require careful handling.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and ester groups.
Condensation Reactions: The compound can undergo condensation reactions with other nucleophiles, leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and hydrazines.
Solvents: Reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Catalysts: While the Biginelli-type reaction does not require catalysts, other reactions may utilize acid or base catalysts to facilitate the reaction.
Major Products Formed
The major products formed from reactions involving this compound include various substituted pyrazolo[1,5-a]pyrimidines and related heterocyclic compounds. These products can exhibit diverse chemical and biological properties.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate is being investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets involved in various diseases.
Case Studies
- Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that modifications to the cyano group can enhance the selectivity towards cancerous cells while minimizing toxicity to normal cells.
Neuropharmacology
The compound is also being explored for its neuropharmacological properties. It may influence neurotransmitter systems, particularly those related to cognitive functions and mood regulation.
Case Studies
- GABA Receptor Modulation : Preliminary studies indicate that ethyl 3-cyano derivatives can act as modulators of GABA receptors, which are crucial for inhibitory neurotransmission in the brain. This could have implications for treating anxiety and depression.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its reactive functional groups allow for various chemical transformations.
Data Table: Synthetic Applications
| Reaction Type | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Alkylated Products | 85 | |
| Cyclization | Heterocycles | 75 | |
| Condensation | Pyrazolo-pyrimidines | 90 |
Agricultural Chemistry
The compound's properties may also lend themselves to applications in agrochemicals, particularly as a precursor for developing herbicides or fungicides.
Case Studies
- Pesticide Development : Research indicates that modifications of the ethyl ester can lead to compounds with herbicidal activity against specific weed species, suggesting potential utility in agricultural settings.
Mechanism of Action
The mechanism of action of ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as tyrosine kinases and phosphodiesterases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to various biological effects. The compound’s ability to mimic purine analogs also contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Physicochemical Properties
Biological Activity
Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 64689-83-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antiviral applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
The molecular formula of this compound is , with a molecular weight of 220.19 g/mol. Its structure features a pyrazolo-pyrimidine core, which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent anticancer properties. This compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:
- In vitro studies indicated that this compound exhibited significant growth inhibition across multiple cancer cell lines:
The compound's mechanism of action appears to involve dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), critical pathways in cancer progression.
Table 1: Anticancer Activity Summary
| Cell Line | GI% (%) | IC50 (µM) |
|---|---|---|
| HOP-92 | 71.8 | N/A |
| NCI-H460 | 66.12 | N/A |
| ACHN | 66.02 | N/A |
| SNB-75 | 69.53 | N/A |
| RFX 393 | Varies | 11.70 (6s), 19.92 (6t) |
The anticancer effects are attributed to the compound's ability to disrupt cell cycle progression and induce apoptosis in cancer cells. Specifically, treatment with Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives resulted in:
- G0–G1 phase arrest : Increased from 57.08% in control to approximately 84.36% post-treatment.
- S phase reduction : Decreased from control levels to around 11.49% and 15.26% for two tested derivatives.
These findings suggest a robust potential for the compound in therapeutic applications against cancer .
Antiviral Activity
In addition to its anticancer properties, Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives have been explored for their antiviral effects. Research indicates that these compounds can inhibit viral replication by targeting specific viral enzymes or cellular pathways involved in viral entry and replication processes .
Case Studies
A notable case study highlighted the synthesis and biological evaluation of several pyrazolo[1,5-a]pyrimidine derivatives similar to Ethyl 3-cyano-7-oxo compounds:
- Synthesis : The compounds were synthesized using a combination of cyclization reactions involving ethyl cyanoacetate and primary amines.
- Biological Evaluation : The resulting derivatives were screened against various cancer cell lines and showed a broad spectrum of activity with notable selectivity towards certain types of cancer cells.
Q & A
Q. Advanced
Systematic Variation : Synthesize derivatives with substituents differing in size (e.g., methyl vs. phenyl), polarity (e.g., Cl vs. OMe), and electronic effects (e.g., CF₃ vs. NH₂).
Biological Assays : Test cytotoxicity via MTT assays (e.g., against A549, HeLa, and HCT-15 cells) and enzyme inhibition (e.g., α-glucosidase IC₅₀ determination).
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like CDK2 or DNA grooves .
Spectroscopic Validation : Use ¹H/¹³C NMR and HRMS to confirm structural integrity and FTIR to track functional group interactions .
How can metal complexes of this compound enhance DNA-binding and apoptotic activity?
Advanced
Coordination with transition metals (e.g., Cu²⁺, Zn²⁺) via the pyrimidine N atoms creates distorted tetrahedral geometries (e.g., ZnN₂Cl₂), which stabilize DNA groove binding. EPR spectroscopy confirms square planar geometries for Cu²⁺ complexes, enhancing intercalation. These complexes induce apoptosis via caspase-3 activation, as shown by fluorescent imaging of Annexin V-stained cells . Optimize metal-ligand stoichiometry (1:1 or 1:2) to balance cytotoxicity and selectivity (e.g., IC₅₀ = 2.3 µM for Cu complexes vs. 8.7 µM for cisplatin in HCT-15 cells).
What analytical techniques are critical for characterizing hydrogen-bonding networks in crystalline forms?
Q. Advanced
Single-Crystal XRD : Resolve intermolecular interactions (e.g., N–H⋯N bonds with d = 2.02 Å, θ = 171°).
Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H⋯H = 45%, H⋯N = 30%) using software like CrystalExplorer.
Thermogravimetric Analysis (TGA) : Assess thermal stability linked to H-bond strength (e.g., decomposition >200°C).
Solid-State NMR : Detect dynamic H-bonding via ¹⁵N chemical shifts .
How can reaction conditions be optimized for high-throughput synthesis of derivatives?
Q. Advanced
Catalyst Screening : pTSA in ethanol achieves 75–82% yields for Biginelli reactions .
Solvent Optimization : Benzene/ethanol azeotropes efficiently remove water, minimizing hydrolysis .
Automated Platforms : Use parallel reactors (e.g., Chemspeed) with temperature gradients (80–120°C) and real-time HPLC monitoring.
Green Chemistry : Replace benzene with cyclopentyl methyl ether (CPME) for safer azeotropic drying .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
